N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide is a complex organic compound with potential pharmacological applications. It features a unique structure that combines a dioxidotetrahydrothiophene moiety with a chromone derivative, suggesting possible bioactivity related to enzyme inhibition or receptor modulation. The compound's molecular formula is C20H22FNO4S, and it has a molecular weight of 391.5 g/mol.
This compound can be classified under the category of amides due to the presence of the amide functional group (-C(=O)N-). It is also recognized as a derivative of chromone, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties. The synthesis of such compounds often involves multi-step organic reactions, highlighting their complexity and potential utility in medicinal chemistry.
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide typically involves several key steps:
These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final compound.
The molecular structure of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide can be represented using various structural notations:
Property | Value |
---|---|
Molecular Formula | C20H22FNO4S |
Molecular Weight | 391.5 g/mol |
IUPAC Name | N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide |
Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
InChI Key | AWXCZJFJJYITNI-UHFFFAOYSA-N |
The structure reveals a complex arrangement that includes multiple functional groups capable of engaging in various chemical interactions.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide can participate in several chemical reactions:
These reactions provide pathways for modifying the compound's structure to enhance its biological activity or alter its physical properties.
The mechanism of action for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide likely involves interaction with specific biological targets such as enzymes or receptors. For instance:
This mechanism underscores the importance of understanding how structural features influence biological activity.
The physical and chemical properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Solubility in organic solvents expected; specific data not available |
Stability | Stability under normal laboratory conditions; specific degradation pathways not detailed |
These properties are crucial for determining the compound's behavior in biological systems and its potential formulation for therapeutic use.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yloxy)benzamide holds promise in various scientific fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9